molecular formula C17H26FN3O B13346874 N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide

N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide

Cat. No.: B13346874
M. Wt: 307.4 g/mol
InChI Key: NRLVPWHWWDKBNH-UHFFFAOYSA-N
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Description

N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a hexylformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide typically involves the reaction of 1-(2-fluorophenyl)piperazine with hexyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: The major products include oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the fluorine atom.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor, binding to the transporter and preventing the uptake of nucleosides. This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hexylformamide moiety differentiates it from other piperazine derivatives, potentially offering unique interactions with molecular targets.

Properties

Molecular Formula

C17H26FN3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[4-(2-fluorophenyl)piperazin-1-yl]-N-hexylformamide

InChI

InChI=1S/C17H26FN3O/c1-2-3-4-7-10-21(15-22)20-13-11-19(12-14-20)17-9-6-5-8-16(17)18/h5-6,8-9,15H,2-4,7,10-14H2,1H3

InChI Key

NRLVPWHWWDKBNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C=O)N1CCN(CC1)C2=CC=CC=C2F

Origin of Product

United States

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